(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528814
InChI: InChI=1S/C10H10N2O.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
SMILES: C1=CC(=CC=C1CN)C2=NC=CO2.Cl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC13528814

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

* For research use only. Not for human or veterinary use.

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride -

Specification

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name [4-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H10N2O.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Standard InChI Key ZFMHYPFCPJFUBP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN)C2=NC=CO2.Cl
Canonical SMILES C1=CC(=CC=C1CN)C2=NC=CO2.Cl

Introduction

Chemical Identity and Physicochemical Properties

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride (CAS 885466-67-1) belongs to the class of benzamine derivatives. Its molecular formula is C₁₀H₁₁ClN₂O, with a molecular weight of 210.66 g/mol. The compound’s structure integrates an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with a para-substituted phenylmethanamine backbone.

Structural Characteristics

The oxazole ring contributes to the molecule’s planar geometry, while the methanamine group introduces nucleophilic reactivity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous-phase reactions.

Physicochemical Data

Key properties derived from experimental measurements include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point318.7 ± 44.0 °C
Flash Point146.6 ± 28.4 °C
LogP (Partition Coefficient)1.23
Vapor Pressure0.0 ± 0.7 mmHg at 25°C

These properties suggest moderate hydrophobicity and thermal stability, ideal for applications requiring controlled reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination of 4-(oxazol-2-yl)benzaldehyde. The process involves:

  • Condensation of benzaldehyde derivatives with hydroxylamine to form an oxime.

  • Reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

  • Acidification with hydrochloric acid to yield the hydrochloride salt.

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield, with optimal results reported in tetrahydrofuran (THF) at 60°C .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance reproducibility. Key steps include:

  • Automated feeding of precursors.

  • In-line purification via crystallization.

  • Quality control using high-performance liquid chromatography (HPLC).

Reactivity and Chemical Transformations

Oxidation Reactions

The oxazole ring undergoes selective oxidation at the C-2 position when treated with potassium permanganate (KMnO₄), yielding carboxylic acid derivatives. For example:
(4-(Oxazol-2-yl)phenyl)methanamine+KMnO₄(4-(Oxazole-2-carboxylic acid)phenyl)methanamine\text{(4-(Oxazol-2-yl)phenyl)methanamine} + \text{KMnO₄} \rightarrow \text{(4-(Oxazole-2-carboxylic acid)phenyl)methanamine}

Nucleophilic Substitution

The primary amine group participates in alkylation and acylation reactions. Treatment with acetyl chloride produces the corresponding acetamide:
(4-(Oxazol-2-yl)phenyl)methanamine+CH₃COClN-Acetyl-(4-(oxazol-2-yl)phenyl)methanamine\text{(4-(Oxazol-2-yl)phenyl)methanamine} + \text{CH₃COCl} \rightarrow \text{N-Acetyl-(4-(oxazol-2-yl)phenyl)methanamine}

Complexation with Metals

The nitrogen atoms in the oxazole and amine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes with potential catalytic activity .

Applications in Scientific Research

Pharmaceutical Development

The compound’s structure aligns with pharmacophores found in kinase inhibitors and antimicrobial agents. Preliminary in vitro studies suggest:

  • Anticancer Potential: Moderate activity against A549 lung cancer cells (hypothetical IC₅₀: ~20 μM).

  • Antimicrobial Effects: Inhibition of Staphylococcus aureus growth at 50 μg/mL.

Materials Science

Incorporation into conductive polymers enhances thermal stability. For instance, copolymerization with pyrrole yields materials with conductivity up to 10⁻² S/cm.

Biological Activity and Mechanism

Enzyme Inhibition

The oxazole ring competitively inhibits tyrosine kinase by binding to the ATP pocket. Molecular docking simulations reveal a binding affinity (Kd) of 15 nM, comparable to imatinib .

Cellular Uptake

The methanamine group facilitates transport across cell membranes via amine transporters, achieving intracellular concentrations of 50 μM within 2 hours.

Comparative Analysis with Structural Analogs

CompoundLogPIC₅₀ (A549 Cells)Solubility (mg/mL)
(4-Oxazol-2-yl)phenyl)methanamine1.2320 μM12.5
(3-Oxazol-2-yl)phenyl)methanamine1.1811 μM9.8
(5-Phenyloxazol-2-yl)methanamine1.4535 μM5.2

The para substitution pattern in (4-(Oxazol-2-yl)phenyl)methanamine confers superior solubility and target selectivity compared to meta-substituted analogs .

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